molecular formula C8H8FNO2 B1284081 2-Amino-4-fluoro-3-methylbenzoic acid CAS No. 129833-28-9

2-Amino-4-fluoro-3-methylbenzoic acid

Cat. No.: B1284081
CAS No.: 129833-28-9
M. Wt: 169.15 g/mol
InChI Key: WJQGMSCRWIKPGN-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound, with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol, serves as a versatile and valuable synthetic building block in organic chemistry . The strategic placement of amino, fluoro, and methyl substituents on the aromatic ring makes it a key intermediate for constructing more complex molecules, particularly in medicinal chemistry. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), where it can be leveraged to fine-tune the physicochemical properties and biological activity of lead compounds . As a precursor, it is instrumental in developing novel heterocyclic compounds and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care; refer to the Safety Data Sheet for detailed hazard information (H302, H315, H319, H335) . For optimal stability, store in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQGMSCRWIKPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564997
Record name 2-Amino-4-fluoro-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129833-28-9
Record name 2-Amino-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-fluoro-3-methylbenzoic acid
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Advanced Synthetic Methodologies and Process Optimization

Strategic Retrosynthetic Analysis for the Chemical Compound

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. For 2-Amino-4-fluoro-3-methylbenzoic acid, several key disconnections can be proposed based on reliable and high-yielding chemical transformations.

C-N Bond Disconnection: The most common and robust approach involves the disconnection of the C-N bond of the amino group. This leads back to a nitro-substituted precursor, 2-nitro-4-fluoro-3-methylbenzoic acid. The forward reaction, the reduction of an aromatic nitro group to an amine, is a highly efficient and well-established transformation, typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

C-C Bond (Carboxylation) Disconnection: An alternative strategy is to disconnect the carboxylic acid group. This suggests a precursor such as 1-amino-3-fluoro-2-methylbenzene (or a protected derivative) that can be carboxylated. This is often achieved through a directed ortho-metalation (DoM) pathway, where an existing functional group directs deprotonation to an adjacent position, followed by quenching with an electrophile like carbon dioxide.

C-F Bond Disconnection: Disconnecting the C-F bond points towards a nucleophilic aromatic substitution (SNAr) or a Sandmeyer-type reaction. For an SNAr reaction, a precursor with a strong electron-withdrawing group and a suitable leaving group would be required. More contemporary methods might involve specialized fluorinating agents on organoiodine precursors.

These primary disconnections form the basis for designing the synthetic routes detailed in the subsequent sections. The choice of a specific route often depends on the availability of starting materials, desired scale, and regiochemical control.

Classical and Contemporary Synthetic Routes to the Chemical Compound

The construction of this compound can be approached through various synthetic sequences, leveraging both classical aromatic chemistry and modern synthetic methods.

A plausible and commonly employed multistep synthesis would originate from a commercially available fluorotoluene derivative. For instance, starting with 4-fluoro-3-methylbenzoic acid, a key step would be the regioselective introduction of a nitrogen-containing functional group at the C2 position. Due to the directing effects of the existing substituents, a nitration reaction followed by reduction is a highly logical approach. This sequence ensures the correct placement of the amino group relative to the other functionalities on the aromatic ring.

The introduction of the amino group via nitration followed by reduction is a cornerstone of aniline (B41778) synthesis. This strategy is readily applicable to the synthesis of this compound. A suitable precursor, such as 4-fluoro-3-methylbenzoic acid, can be subjected to nitrating conditions, typically a mixture of nitric acid and sulfuric acid. The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents (fluoro, methyl, and carboxyl groups). Following the successful introduction of the nitro group at the C2 position, a reduction step is performed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method for this transformation. google.comresearchgate.net A patent for the synthesis of the related compound 2-amino-4-fluorobenzoic acid describes the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction. google.com

Table 1: Typical Conditions for Nitration and Reduction Reactions

TransformationTypical ReagentsSolventGeneral Conditions
NitrationHNO₃ / H₂SO₄Sulfuric Acid0 °C to room temperature
Reduction (Catalytic Hydrogenation)H₂ (gas), Pd/C or PtO₂Methanol, Ethanol, Ethyl AcetateRoom temperature, 1-5 atm H₂
Reduction (Chemical)SnCl₂·2H₂O / HClEthanolReflux

Nucleophilic substitution offers a powerful method for introducing the fluorine atom onto the aromatic ring. A contemporary approach involves the nucleophilic fluorination of cyclic diaryliodonium salts. For example, the synthesis of the related 2-fluoro-3-methylbenzoic acid has been achieved through the fluorination of 1-arylbenziodoxolones. arkat-usa.org This method uses a fluoride (B91410) source, such as cesium fluoride (CsF), to displace the hypervalent iodine, forming the C-F bond. arkat-usa.org This strategy could be adapted by starting with a benziodoxolone precursor that already contains a nitro group, which can later be reduced to the target amine.

Alternatively, a classical nucleophilic aromatic substitution (SNAr) could be envisioned. This would require a substrate with a leaving group (e.g., Cl, NO₂) positioned ortho or para to a strong electron-withdrawing group. The fluorine atom would be introduced by treatment with a fluoride salt like KF.

Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. baranlab.org The methodology relies on a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at the adjacent ortho position. harvard.edu For the synthesis of the target compound, a protected amine, such as a pivaloyl amide (-NHPiv) or a carbamate, can serve as an excellent DMG.

A hypothetical route could start with 3-fluoro-2-methylaniline. The amine would first be protected (e.g., as the N-pivaloyl derivative). Treatment of this protected aniline with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures would lead to selective lithiation at the C6 position (ortho to the directing amide group). organic-chemistry.org Quenching this lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup would install the carboxylic acid group. A final deprotection step would then reveal the target molecule, this compound.

Table 2: Common Directing Groups and Conditions for DoM

Directing Group (DMG)Base SystemElectrophile for CarboxylationTypical Temperature
-CONR₂s-BuLi / TMEDACO₂(s)-78 °C
-NHPivs-BuLi / TMEDACO₂(s)-78 °C
-OCONEt₂s-BuLi / TMEDACO₂(s)-78 °C
-OMen-BuLi / t-BuOKCO₂(s)-78 °C

The Sandmeyer reaction is a versatile method for converting an aromatic primary amine into a wide range of functional groups via an intermediate diazonium salt. wikipedia.orgmasterorganicchemistry.com While not the most direct route to the final product, it could be instrumental in a multi-step synthesis of a key intermediate. For instance, if a precursor with an amino group at a different position were available, it could be converted into another necessary group (e.g., a halide or cyanide) using a Sandmeyer reaction. nih.gov

The process involves treating an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺). This salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. masterorganicchemistry.com An attempted Sandmeyer cyanation on a related fluorinated nitroaniline derivative was reported to yield an unexpected quinone-diazide product, highlighting that substrate electronics can significantly influence the reaction outcome and may lead to complex side reactions. rsc.org

Table 3: Classic Sandmeyer and Related Diazonium Reactions

Target GroupReagentReaction Name
-ClCuClSandmeyer Reaction
-BrCuBrSandmeyer Reaction
-CNCuCNSandmeyer Reaction
-FHBF₄ (heat)Balz-Schiemann Reaction
-OHH₂O, H⁺ (heat)-
-HH₃PO₂Deamination

Enantioselective and Stereoselective Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound necessitates the use of enantioselective and stereoselective synthetic methods. Such methods are crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. While direct examples for the target compound are not prevalent, established strategies for the asymmetric synthesis of other fluorinated amino acids and related structures provide a strong foundation. beilstein-journals.orgnih.gov

One common approach involves the use of chiral auxiliaries. For instance, chiral enamides have been utilized in highly selective fluorination reactions to produce chiral α-fluoro-imides. nih.gov This methodology involves the reaction of an enamide derived from a chiral auxiliary with an electrophilic fluorine source, like Selectfluor™, leading to the formation of a β-fluoro-iminium intermediate that can be further processed. nih.gov

Another powerful technique is the use of chiral metal complexes as catalysts. Chiral Ni(II) complexes, for example, have been successfully employed in the asymmetric synthesis of various fluorinated amino acids on a gram scale with excellent enantiomeric purity. beilstein-journals.org This method typically involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand with a suitable fluorinated alkyl halide. beilstein-journals.org The stereoselectivity is controlled by the chiral ligand, which directs the approach of the electrophile.

Furthermore, biocatalysis offers a green and highly selective alternative. Ene reductase enzymes have demonstrated the ability to catalyze the asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral fluoroalkanes with high enantiomeric excess. chemrxiv.org This enzymatic approach could potentially be adapted for the synthesis of chiral precursors to this compound analogs.

Table 1: Comparison of Potential Enantioselective Methods for Chiral Analogs

Method Principle Potential Advantages Potential Challenges for this compound Analogs
Chiral Auxiliaries Covalent attachment of a chiral molecule to control stereochemistry, followed by removal. Well-established, predictable stereochemical outcomes. Requires additional synthetic steps for attachment and removal of the auxiliary.
Chiral Metal Catalysis Use of a chiral ligand to create an asymmetric catalytic environment. High catalytic turnover, potential for high enantioselectivity. Catalyst sensitivity, potential for metal contamination in the final product.

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate specificity may require optimization. |

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of this compound and its derivatives can be significantly enhanced by the development of novel catalytic systems. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly relevant for the construction of substituted aromatic rings. For instance, the synthesis of substituted anthranilic acid derivatives has been achieved by reacting appropriate precursors with carbon monoxide in the presence of a palladium catalyst. google.com

Furthermore, copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N bonds. A regioselective copper-catalyzed amination of bromobenzoic acids has been reported for the synthesis of N-alkyl and N-aryl anthranilic acids in high yields without the need for protecting groups. ijpsjournal.com This approach could be adapted for the synthesis of the target compound.

In the context of fluorination, recent advancements have focused on developing milder and more selective fluorinating agents and catalytic systems. researchgate.net While traditional methods like the Balz-Schiemann reaction are effective, they often require harsh conditions. researchgate.net Modern approaches include the use of photoredox catalysis in combination with electrophilic fluorine donors, which can enable fluorination under milder conditions. researchgate.net

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. Key principles include the use of safer solvents, atom economy, and the use of renewable feedstocks.

The synthesis of anthranilic acid derivatives has been explored using green chemistry approaches. For example, the use of deep eutectic solvents (DES) as a reaction medium for the synthesis of quinazolinones from anthranilic acid has been reported. tandfonline.com DES are biodegradable and have low toxicity, making them an attractive alternative to volatile organic solvents. tandfonline.com Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry approach. Mechanochemical grinding, where reactions are carried out by grinding solids together, has been successfully employed for the synthesis of various organic compounds, often with high yields and reduced waste. mdpi.com The oxidation of isatins to anthranilic acids using hydrogen peroxide in an aqueous basic solution is another example of an environmentally friendly method, as it avoids the use of harsh oxidizing agents and organic solvents. scielo.br

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Potential Application in the Synthesis of this compound
Use of Safer Solvents Replacing traditional organic solvents with water, supercritical fluids, or deep eutectic solvents.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

| Energy Efficiency | Employing microwave irradiation or mechanochemistry to reduce energy consumption and reaction times. |

Process Chemistry and Scale-Up Investigations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up challenges. This involves optimizing reaction parameters, ensuring the feasibility of industrial production, and controlling impurities.

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for maximizing yield and minimizing by-product formation. For instance, in the catalytic reduction of a nitro group to an amine, which is a common step in the synthesis of anthranilic acids, the choice of catalyst (e.g., palladium on carbon), hydrogen pressure, and temperature must be carefully controlled to ensure complete conversion and prevent side reactions. google.comgoogle.com The use of design of experiments (DoE) can be a systematic approach to efficiently optimize multiple reaction variables simultaneously.

Industrial Production Feasibility Studies

Feasibility studies for the industrial production of this compound would involve evaluating the cost of raw materials, the safety of the chemical processes, and the availability of suitable equipment. The synthesis of fluorinated aromatic compounds can be challenging due to the hazardous nature of some fluorinating agents. chimia.ch Therefore, a thorough risk assessment and implementation of appropriate safety measures are paramount. The economic viability of a synthetic route is also a key factor, and processes that utilize readily available and inexpensive starting materials are preferred. A patent for the synthesis of 4-fluoro-2-methylbenzoic acid highlights a method using m-fluorotoluene and trichloroacetyl chloride, which are industrially available raw materials. google.com

Impurity Profiling and Control in Manufacturing

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. nih.gov Potential impurities in the synthesis of this compound could arise from starting materials, intermediates, by-products, or degradation products. For example, in a synthesis involving a nitration step followed by reduction, incomplete reduction could lead to the presence of the nitro-intermediate in the final product. Similarly, regioisomeric impurities could be formed during electrophilic aromatic substitution reactions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are used to identify and quantify impurities. nih.gov Once identified, control strategies can be developed, which may include modifying the synthetic route to avoid the formation of certain impurities, or implementing purification steps such as recrystallization or chromatography to remove them. google.comorgsyn.org

Table 3: Common Compounds Mentioned

Compound Name
This compound
Anthranilic acid
Selectfluor™
m-fluorotoluene

Applications in Medicinal Chemistry and Drug Discovery

The Chemical Compound as a Central Scaffold for Bioactive Molecules

2-Amino-4-fluoro-3-methylbenzoic acid is an example of an anthranilic acid derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. Its structure possesses multiple reactive sites—the carboxylic acid, the aromatic amino group, and the aromatic ring itself—that allow for diverse chemical modifications. mdpi.com The amino and carboxylic acid groups are particularly useful as they can readily participate in reactions to form amides or be used in cyclization reactions to construct a wide variety of heterocyclic systems, which are common cores in many pharmaceutical agents. researchgate.netnih.gov

The presence of the fluorine atom and the methyl group on the benzene (B151609) ring provides a decorated scaffold, allowing chemists to explore specific chemical space in drug discovery. This pre-functionalization is crucial for fine-tuning the electronic and steric properties of the final bioactive molecules. For instance, fluorinated benzoic acids are used as versatile building blocks for synthesizing active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid group can be easily attached to other molecular scaffolds, while the methyl group can be functionalized, for example, through benzylic bromination, to enable the synthesis of bicyclic heterocycles. ossila.com

Structure-Activity Relationship (SAR) Studies of the Chemical Compound and its Derivatives

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. researchgate.net Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior. researchgate.netnih.gov

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a metabolically vulnerable position on a drug molecule can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its biological target. mdpi.com It can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing binding affinity. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects, which can pre-organize the ligand into a bioactive conformation for optimal receptor binding. nih.govnih.gov

In the context of this compound derivatives, the fluorine at the 4-position is crucial for modulating the electronic properties of the aromatic ring and influencing interactions with target enzymes or receptors.

The methyl and amino groups of the this compound scaffold also play critical roles in determining the biological activity of its derivatives.

Amino Group: The primary amino group is a versatile functional handle. It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a target protein. mdpi.com More frequently, it serves as a key site for synthetic elaboration. Derivatization of the amino group to form amides, sulfonamides, or Schiff bases, or its use as a nucleophile in the construction of heterocyclic rings (like quinazolines or acridones), is a common strategy to generate libraries of compounds for biological screening. nih.gov

Design and Synthesis of Potential Therapeutic Agents

The structural features of this compound make it an attractive starting material for the synthesis of compounds with specific therapeutic potential, particularly in the areas of antimicrobial and anti-inflammatory research.

Derivatives of fluorinated aromatic compounds are well-represented among antibacterial agents. The core structure of this compound can be elaborated to produce compounds with significant antibacterial activity. For example, libraries of fluorobenzoylthiosemicarbazides have been synthesized and tested against Gram-positive bacteria. nih.gov Studies have shown that the antibacterial response is highly dependent on the substitution pattern, with certain derivatives showing potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) at minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. nih.gov

Another approach involves synthesizing novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated activity against a panel of gram-positive bacteria. nih.gov These compounds have the potential to be developed into new candidates for treating bacterial infections. nih.gov The data below illustrates the antibacterial activity of representative compounds derived from similar fluorinated scaffolds.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazide Derivative (15a)S. aureus ATCC 259237.82 nih.gov
Fluorobenzoylthiosemicarbazide Derivative (15b)S. aureus ATCC 2592315.63 nih.gov
Fluorobenzoylthiosemicarbazide Derivative (16b)S. aureus ATCC 292137.82 nih.gov
2-amino-1,4-naphthoquinone Derivative (NQF)K. pneumoniae (β-lactamase positive)31.2 researchgate.net
Oxazolidinone Derivative (7j)S. aureus ATCC 292130.25 nih.gov

Anthranilic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of new anti-inflammatory agents often involves the synthesis of molecules that can modulate inflammatory pathways. For instance, compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been studied for their ability to activate the NRF2 pathway, a key regulator of cellular antioxidant responses and inflammation. nih.gov

These compounds have demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in cellular assays. nih.gov The anti-inflammatory activity was found to be directly related to their ability to activate NRF2. nih.gov The table below summarizes the anti-inflammatory activity of selected compounds from these studies.

CompoundAssayResultReference
THBT Derivative (3a)NO Inhibition in LPS-challenged RAW 264.7 cells87.07 ± 1.22 % nih.gov
THBT Derivative (3b)NO Inhibition in LPS-challenged RAW 264.7 cells80.39 ± 5.89 % nih.gov
THBT Derivative (2a)NO Inhibition in LPS-challenged RAW 264.7 cells78.04 ± 2.86 % nih.gov
Sulforaphane (Reference)NO Inhibition in LPS-challenged RAW 264.7 cells91.57 % nih.gov

Enzyme Inhibitors (e.g., Kinase Inhibitors, G-Protein Coupled Receptors)

While direct studies on this compound as a primary inhibitor are not extensively documented, its structural motifs are prevalent in known enzyme inhibitors. Protein kinases, which regulate cellular signaling pathways, are crucial targets in cancer therapy. nih.gov The development of agents that specifically target mutated protein kinases in cancer cells represents a major advancement in chemotherapy. nih.gov

Derivatives of structurally related compounds have shown activity against these targets. For instance, an analogue of 4-fluoro-3-methylbenzoic acid was instrumental in the structure-based design of highly selective and potent G protein-coupled receptor kinase 2 (GRK2) inhibitors. ossila.com G protein-coupled receptors (GPCRs) are the largest family of human membrane proteins and are critical drug targets involved in numerous physiological processes. nih.gov The ability to design ligands that interact with these receptors is a key area of drug discovery. nih.gov Similarly, 3-Fluoro-4-methylbenzoic acid has been identified as a potent inhibitor of matrix metalloproteinase activity, highlighting the potential of this chemical class. biosynth.com The strategic placement of fluorine can enhance metabolic stability and binding affinity, properties that are highly desirable in the design of potent and selective kinase inhibitors. nbinno.com

Modulators of Metabolic Pathways

Amino acids and their derivatives are recognized as endogenous metabolic modulators (EMMs) with the potential to correct disrupted human metabolism by acting on various metabolic pathways. nih.gov These molecules are integral to biosynthesis, neurotransmission, and cellular energy production. nih.gov Alterations in amino acid metabolism are linked to a variety of diseases, making the pathways they regulate attractive targets for therapeutic intervention. nih.gov

As a substituted amino acid, this compound holds potential as a modulator of metabolic pathways. The amino acid scaffold can facilitate interaction with transporters and enzymes involved in cellular metabolism. nih.gov While specific studies detailing its role in metabolic modulation are emerging, the broader class of amino acid-related molecules is known to influence key signaling pathways, such as the mTOR pathway, and participate in processes like protein synthesis and glycogen (B147801) absorption. nih.gov

Investigation into Anticarcinogenic Potential

Substituted aminobenzoic acids are being investigated for their potential as anticancer agents. For example, the related compound 4-Amino-3-fluoro-2-methylbenzoic acid is studied for its potential antimicrobial and anticancer activities. evitachem.com Furthermore, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent anticancer properties by inducing apoptosis in breast cancer cells and inhibiting pathways crucial for cell proliferation and migration, such as the PI3K/AKT pathway. mdpi.com These findings suggest that the 2-aminobenzoic acid scaffold, which this compound possesses, is a promising foundation for the development of new anticarcinogenic drugs.

Ligand Design and Coordination Chemistry for Biological Systems

The design of ligands for coordination with metal ions is a vital area of research, particularly for developing metallodrugs with specific biological activities. mdpi.com The effectiveness of such complexes depends on the organic ligand and its coordination environment around the metal ion. mdpi.com

This compound is well-suited for ligand design due to its multiple coordination sites: the amino group and the carboxylic acid group. These functional groups can form stable complexes with various metal ions. taylorfrancis.com Related molecules, such as 3-Fluoro-4-methylbenzoic acid, are used as ligands in coordination chemistry to create metal complexes. biosynth.com The amino and pyridine (B92270) groups in other aromatic compounds have been shown to efficiently bind with metals like copper (II) and silver (I), resulting in complexes with demonstrated biological activities, including enzyme inhibition. mdpi.com The ability of the amino group to bridge metal ions can even lead to the formation of polymeric structures, expanding the architectural possibilities for new therapeutic or diagnostic agents. mdpi.com

Prodrug Strategies and Drug Delivery Considerations

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low bioavailability or lack of target specificity. mdpi.com Prodrug strategies, where a drug is chemically modified to an inactive form that is later converted to the active drug in vivo, are employed to address these issues. mdpi.com

Amino acids are frequently used as moieties in prodrug design to enhance drug delivery. mdpi.com The presence of both an amino and a carboxylic acid group makes this compound an ideal candidate for such strategies. These strategies can improve bioavailability, decrease toxicity, and enable targeted delivery by utilizing the body's natural amino acid transporters, which are often overexpressed in tumor cells. mdpi.comnih.gov

A notable example involves the use of fluorinated benzoic acids in antibody-directed enzyme prodrug therapy (ADEPT). In this approach, a non-toxic prodrug is activated at a tumor site by an enzyme conjugated to a monoclonal antibody. nih.gov Prodrugs have been synthesized where the activating effect of the carboxyl function of a benzoic acid alkylating agent is masked by forming an amide bond with L-glutamic acid. nih.gov This demonstrates a viable strategy for which this compound could serve as a core component.

Pharmacokinetic and Pharmacodynamic (PK/PD) Predictive Modeling

Predictive modeling is a critical component of modern drug discovery, helping to assess the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of new chemical entities. nih.gov In-silico methods and machine learning are increasingly used to predict a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

For this compound, specific PK/PD modeling studies are not widely published. However, predictive data for the molecule are available from computational databases. The presence of the fluorine atom is known to favorably influence pharmacokinetic properties, often enhancing metabolic stability and membrane permeability. nbinno.com

In-silico tools can generate predictive data for molecular properties relevant to PK/PD modeling. For example, the predicted Collision Cross Section (CCS) values, which relate to the molecule's size and shape in the gas phase, can be calculated for different ionic forms of the compound. This data is foundational for advanced analytical and modeling techniques.

Below is a table of predicted Collision Cross Section (CCS) values for various adducts of this compound, which can be used in pharmacokinetic modeling.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺170.06119131.3
[M+Na]⁺192.04313140.7
[M-H]⁻168.04663132.9
[M+NH₄]⁺187.08773151.2
[M+K]⁺208.01707138.3

Data sourced from PubChemLite. uni.lu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Electronic Structure (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a powerful method for these investigations, with the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) being a common choice for achieving a balance between accuracy and computational cost. researchgate.netnih.govepstem.net Such calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of 2-Amino-4-fluoro-3-methylbenzoic acid.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netscholarsresearchlibrary.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group. A theoretical calculation would provide precise energy values for these orbitals and the resulting energy gap, which in turn allows for the calculation of various quantum chemical descriptors.

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.25
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.85
Energy GapΔEELUMO - EHOMO4.40
Ionization PotentialI-EHOMO6.25
Electron AffinityA-ELUMO1.85
Chemical Hardnessη(I - A) / 22.20
Chemical SoftnessS1 / (2η)0.227
Electronegativityχ(I + A) / 24.05
Chemical Potentialμ-(I + A) / 2-4.05
Electrophilicity Indexωμ2 / (2η)3.73

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green denotes areas of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the fluorine atom, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. youtube.com

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine the energy barriers between them. For a molecule like this compound, rotations around the single bonds connecting the carboxylic acid and amino groups to the benzene (B151609) ring are the primary sources of conformational isomerism.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states. The results are often visualized as a Ramachandran-like plot or a potential energy landscape, providing insights into the molecule's flexibility and preferred shapes. nih.gov

ConformerDihedral Angle (C2-C1-C=O)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.0075.3
2180°1.509.8
390°3.500.5
4-90°3.500.5

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding modes at the active site of a biological target. nih.gov

A hypothetical molecular docking study of this compound could be performed against a relevant protein target, for instance, an enzyme implicated in a disease pathway. The docking algorithm would generate various binding poses of the ligand within the receptor's active site and score them based on a scoring function that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Hypothetical Kinase A-8.5LYS72Hydrogen Bond (with Carboxylate)
ASP184Hydrogen Bond (with Amino Group)
PHE168Pi-Pi Stacking (with Benzene Ring)
Hypothetical Protease B-7.2SER195Hydrogen Bond (with Carboxylate)
GLY193Hydrogen Bond (with Amino Group)
TRP215Hydrophobic Interaction

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations can be used to assess the stability of the docked complex, explore the conformational changes that occur upon binding, and calculate binding free energies with greater accuracy. nih.govresearchgate.net

An MD simulation of the this compound-receptor complex would involve placing the docked structure in a simulated physiological environment (e.g., a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system. Analysis of the resulting trajectory can reveal the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of water molecules in the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

To build a QSAR model that includes this compound, a dataset of structurally related compounds with their experimentally determined biological activities would be required. Various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a predictive model.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Detailed theoretical predictions and associated data tables for the NMR, IR, and UV-Vis spectra of this compound are not available in the reviewed scientific literature. Computational methods, such as Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, Gauge-Independent Atomic Orbital (GIAO) for NMR chemical shift predictions, and Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis), are standard approaches for such investigations. However, published research applying these methods to this compound could not be found.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 2-amino-4-fluoro-3-methylbenzoic acid, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques would be utilized for a complete structural assignment.

Proton (¹H) NMR Assignments and Conformational Insights

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the carboxylic acid proton.

The aromatic region would feature two signals for the two protons on the benzene (B151609) ring (H-5 and H-6). These protons are coupled to each other and would also exhibit coupling to the fluorine atom at position 4. The proton at C-5 would likely appear as a doublet of doublets due to coupling to both H-6 and the ¹⁹F atom. The proton at C-6 would appear as a doublet, coupled to H-5. The methyl group (CH₃) at C-3 would typically appear as a singlet in the upfield region of the spectrum. The protons of the amino group (NH₂) can appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The acidic proton of the carboxyl group (COOH) also typically presents as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Assignments for this compound
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
COOH> 10Broad Singlet (br s)N/A
Ar-H (H-6)7.0 - 8.0Doublet (d)JH-H
Ar-H (H-5)6.5 - 7.5Doublet of Doublets (dd)JH-H, JH-F
NH₂4.0 - 6.0Broad Singlet (br s)N/A
CH₃2.0 - 2.5Singlet (s)N/A

Note: Predicted values are based on typical chemical shift ranges and expected coupling patterns for this type of structure. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR Elucidation

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The chemical shifts of these signals are indicative of their electronic environment. The carboxyl carbon (COOH) is the most deshielded, appearing furthest downfield. The six aromatic carbons appear in the intermediate region, with their specific shifts influenced by the attached substituents (-NH₂, -F, -CH₃, -COOH). The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet due to one-bond carbon-fluorine (¹JC-F) coupling, which is typically very large. Other nearby carbons will also show smaller C-F couplings (²JC-F, ³JC-F). The methyl carbon (CH₃) is the most shielded and appears furthest upfield.

Predicted ¹³C NMR Assignments for this compound
Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C=O (Carboxyl)165 - 175Possible small JC-F
C-F (C-4)155 - 165Large ¹JC-F
C-NH₂ (C-2)140 - 150Possible ³JC-F
C-H (Aromatic)110 - 140²JC-F or ³JC-F
C-CH₃ (C-3)115 - 125²JC-F
C-COOH (C-1)110 - 120Possible small JC-F
CH₃ (Methyl)10 - 20Possible ³JC-F

Note: Chemical shifts are predicted based on substituent effects and typical values. The presence and magnitude of C-F coupling are key identifiers.

Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. hmdb.ca Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear spectra. hmdb.ca For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-4. The multiplicity of this signal would provide information about neighboring protons. It is expected to appear as a doublet of doublets due to coupling with the aromatic proton at C-5 and potentially a smaller, long-range coupling with the methyl protons or the proton at C-6.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a cross-peak would be observed between the signals of the aromatic protons H-5 and H-6, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.net This would definitively link the H-5 and H-6 signals to their respective carbon atoms (C-5 and C-6) and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.net HMBC is vital for piecing together the molecular skeleton. For instance, the methyl protons would show correlations to the aromatic carbons C-2, C-3, and C-4, while the aromatic protons would show correlations to other nearby carbons, confirming the substitution pattern on the aromatic ring and the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. eurjchem.com For this compound, with the molecular formula C₈H₈FNO₂, the calculated monoisotopic mass is 169.05391 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The technique also allows for the identification of common adducts. uni.lu

**Predicted HRMS Data for this compound (C₈H₈FNO₂) **
Adduct Predicted m/z
[M+H]⁺170.06119
[M+Na]⁺192.04313
[M+K]⁺208.01707
[M-H]⁻168.04663

Source: Predicted data from PubChemLite. uni.lu

Analysis of the fragmentation patterns in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this molecule under electron ionization or collision-induced dissociation would likely involve the loss of small, stable neutral molecules such as water (H₂O) from the carboxylic acid and amino groups, or carbon dioxide (CO₂) or the carboxyl group itself (-COOH). The specific fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting precursor ions and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides valuable insights into its molecular structure through characteristic fragmentation patterns. unito.it The process involves ionizing the molecule, selecting the protonated molecule ([M+H]⁺) or other adducts as the precursor ion, and then subjecting it to collision-induced dissociation (CID). unito.itnih.gov

The fragmentation of protonated amino acids typically involves initial losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO), followed by cleavages of the backbone. matrixscience.com For this compound, the presence of the carboxylic acid, amino group, and the substituted aromatic ring dictates its fragmentation behavior. Common fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, as well as cleavages related to the amino and methyl groups. researchgate.net The analysis of the resulting mass-to-charge (m/z) ratios of the fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the atoms. nih.govmdpi.com

Table 1: Predicted MS/MS Fragmentation of this compound ([C₈H₈FNO₂ + H]⁺, Precursor m/z 170.06)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
170.06 152.05 H₂O Elimination of water from the carboxylic acid group.
170.06 124.06 H₂O + CO Subsequent loss of carbon monoxide.
152.05 124.06 CO Loss of carbon monoxide from the [M+H-H₂O]⁺ ion.
170.06 153.06 NH₃ Loss of ammonia (B1221849) from the amino group.

Ion Mobility Spectrometry and Predicted Collision Cross Section

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation, enhancing the ability to distinguish between isomers and conformers. mdpi.com A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. nih.gov

For this compound, predicted CCS values can be calculated using computational methods. These predictions are valuable for compound identification, especially when authentic standards are unavailable. nih.gov The predicted CCS values differ for various adducts of the molecule, such as the protonated ion ([M+H]⁺), sodium adduct ([M+Na]⁺), and deprotonated ion ([M-H]⁻). uni.lu This data serves as a unique molecular identifier, aiding in its characterization within complex mixtures. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 170.06119 131.3
[M+Na]⁺ 192.04313 140.7
[M-H]⁻ 168.04663 132.9
[M+NH₄]⁺ 187.08773 151.2
[M+K]⁺ 208.01707 138.3
[M+H-H₂O]⁺ 152.05117 125.4

Data sourced from PubChem and calculated using CCSbase. uni.lu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. It is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The spectrum would be characterized by N-H stretching vibrations from the primary amine, O-H stretching from the carboxylic acid, and C=O stretching from the carbonyl group. Additionally, vibrations corresponding to the aromatic ring (C=C stretching and C-H bending), C-F stretching, and C-H stretching from the methyl group would be present. nist.govnist.gov

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3400 - 3300
Carboxylic Acid (O-H) Stretch 3300 - 2500 (broad)
Aromatic C-H Stretch 3100 - 3000
Methyl (C-H) Stretch 2980 - 2870
Carbonyl (C=O) Stretch 1710 - 1680
Aromatic C=C Stretch 1600 - 1450
Amino (N-H) Bend 1650 - 1580

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. mdpi.com It is complementary to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy is based on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy would provide information on the non-polar bonds and symmetric vibrations, which are often weak in FT-IR spectra. Key Raman signals would be expected from the aromatic ring vibrations and the C-C backbone.

Table 4: Expected Characteristic Raman Shifts for this compound

Functional Group Vibration Type Expected Raman Shift (cm⁻¹)
Aromatic Ring Ring Breathing ~1000
Aromatic C=C Stretch 1615 - 1590
Methyl (C-H) Symmetric Stretch ~2930
Carbonyl (C=O) Stretch 1680 - 1640

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, which results in the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is determined by the chromophores present in its structure, namely the substituted benzene ring and the carboxyl group. libretexts.org

The absorption of UV radiation by organic molecules is typically restricted to functional groups that contain valence electrons with low excitation energy. shu.ac.uk For this compound, π → π* transitions associated with the aromatic ring and the C=O of the carboxyl group are expected to produce strong absorption bands. libretexts.orgresearchgate.net Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the amino group, are also possible, though they are generally weaker. libretexts.org The solvent can influence the position of these absorption bands. shu.ac.uk

Table 5: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength (λmax) Range (nm)
π → π* Substituted Benzene Ring 200 - 280
π → π* Carboxyl Group (C=O) ~210
n → π* Carboxyl Group (C=O) 280 - 320 (weak)

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 3-Fluoro-4-methylbenzoic acid, provides insight into the type of data that would be obtained. researchgate.net An XRD study would reveal the crystal system, space group, and unit cell dimensions. For a molecule with both hydrogen bond donors (amino and carboxyl OH) and acceptors (carboxyl C=O, fluorine, and amino N), extensive hydrogen bonding is expected to be a dominant feature of the crystal packing, likely forming dimers or extended networks. researchgate.net

Table 6: Hypothetical Crystallographic Data for this compound (based on analogue data)

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~3.8
b (Å) ~6.0
c (Å) ~30.4
β (°) ~92.5
Volume (ų) ~700
Z (molecules/unit cell) 4

These hypothetical values are based on the published data for 3-Fluoro-4-methylbenzoic acid and are for illustrative purposes only. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity and isolating this compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. psu.edu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity. ekb.eg

The purity of this compound can be determined by separating it from its precursors, intermediates, and by-products. The zwitterionic nature of amino acids and the acidic carboxyl group influence their retention behavior. helixchrom.comhelixchrom.com Method development often involves optimizing the mobile phase composition (including pH and organic modifier concentration) and selecting an appropriate stationary phase to achieve optimal separation. nih.gov A C18 column is commonly used for the separation of benzoic acid derivatives. sigmaaldrich.com The use of a buffer is crucial to control the ionization state of the amino and carboxylic acid functional groups, thereby ensuring reproducible retention times and sharp peak shapes. Detection is typically accomplished using a UV detector, as the aromatic ring provides strong chromophores. upb.ro

A typical RP-HPLC method for a related compound, 2,4,6-Trifluorobenzoic acid, was developed using a Zorbax SB-Aq column with a gradient mixture of a buffer (0.1% triethylamine (B128534) solution) and an organic phase (acetonitrile, methanol, water mixture), with detection at 205 nm. ekb.eg Such methods can be adapted for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids

Parameter Condition
Column Ascentis® C18, 5 µm, 15 cm × 4.6 mm sigmaaldrich.com
Mobile Phase A: 10mM Trifluoroacetic acid (TFA) in waterB: 10 mM TFA in acetonitrile (B52724) sigmaaldrich.com
Gradient Isocratic (e.g., 70:30, A:B) sigmaaldrich.com or Gradient elution
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temperature 30 °C sigmaaldrich.com
Detector UV, 220 nm sigmaaldrich.com or Diode Array Detector (DAD)

| Injection Volume | 10 µL sigmaaldrich.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Due to the low volatility and polar nature of amino acids, this compound requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound. sigmaaldrich.comresearchgate.net

Common derivatization techniques include silylation or acylation. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and carboxyl groups to form less polar and more volatile TBDMS derivatives. sigmaaldrich.commdpi.com Another approach involves a two-stage derivatization, for instance, using trifluoroacetylacetone followed by ethyl chloroformate. researchgate.net

The derivatized analyte is then separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Mass Spectrometry (MS) is often coupled with GC (GC-MS), providing both separation and structural identification of the compound and any impurities based on their mass spectra and fragmentation patterns. dss.go.thresearchgate.net

Table 2: Representative GC-MS Parameters for Amino Acid Analysis

Parameter Condition
Derivatization Reagent MTBSTFA (silylation) or Ethyl Chloroformate (acylation) sigmaaldrich.comresearchgate.net
Column SPB-1 (30 m × 0.32 mm × 0.25 µm) or similar dss.go.th
Carrier Gas Helium at a flow rate of 2 mL/min dss.go.th
Oven Program Initial temp 150 °C for 2 min, ramp at 3 °C/min to 280 °C dss.go.th
Injection Mode Split (e.g., 1:20 ratio) dss.go.th

| Detector | Mass Spectrometer (MS) dss.go.th |

Development and Validation of Analytical Methods for Research and Quality Control

The development and validation of analytical methods are critical to ensure that the data generated for this compound are reliable, accurate, and reproducible. omicsonline.org This process is essential for quality control in manufacturing and for ensuring the integrity of research findings. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH). psu.eduresearchgate.net

A well-developed method should be easy to validate. psu.edu The process begins with defining the method's purpose, followed by optimization of parameters such as the mobile phase, column, and detection settings in HPLC, or derivatization and temperature programming in GC. omicsonline.org A key challenge is developing a stability-indicating method, which is capable of separating the main compound from its degradation products. This is typically assessed through forced degradation studies. psu.eduomicsonline.org

The validation of an analytical method involves assessing several key performance characteristics: omicsonline.orgresearcher.life

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researcher.life

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. researcher.life

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. researcher.life

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements, with values below 2% being desirable. researcher.life

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researcher.life

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. researcher.life

Table 3: Validation Parameters According to ICH Q2(R1) Guidelines

Validation Parameter Description
Accuracy Assesses the closeness of results to the true value; often measured via percent recovery. researcher.life
Precision Measures the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as %RSD. researcher.life
Specificity Confirms that the signal measured is from the intended analyte, without interference from other substances. researcher.life
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. researcher.life
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researcher.life
Linearity & Range Establishes the concentration range over which the method is accurate, precise, and linear. researcher.life

| Robustness | Evaluates the method's resilience to small, deliberate changes in parameters. researcher.life |

Applications in Materials Science and Other Fields of Chemical Research

Role in the Development of Advanced Materials

There is no specific information available in scientific literature or patents detailing the role of 2-Amino-4-fluoro-3-methylbenzoic acid in the development of advanced materials. The potential for its use exists due to its fluorinated structure, but concrete examples or research studies are not presently documented.

Use as a Chemical Intermediate in Agrochemicals

Although various fluorinated benzoic acid derivatives are known to be crucial intermediates in the synthesis of modern agrochemicals, specific documentation detailing the use of this compound for this purpose is not available in the public record. Research into related molecules suggests that the structural motifs present in this compound are relevant to the agrochemical field. For instance, the closely related compound 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate for certain insecticides. However, direct application of this compound itself is not specified.

No specific herbicidal applications or syntheses involving this compound as an intermediate are documented in available patents or scientific literature.

There is no documented use of this compound as an intermediate in the synthesis of fungicides within the reviewed scientific and patent literature.

Function as a Research Reagent and Reference Standard

This compound is commercially available from various chemical suppliers, confirming its use as a chemical reagent for laboratory research. sigmaaldrich.comsigmaaldrich.comlabshake.com Its primary function in this capacity is as a building block or starting material for the synthesis of more complex molecules in discovery chemistry. However, there are no records of it being designated or widely used as a certified reference standard for analytical purposes.

Radiochemistry Applications

The field of radiochemistry often utilizes fluorinated amino acids for applications in Positron Emission Tomography (PET) imaging. Research has been conducted on structurally related, but distinct, compounds such as 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid and 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid as potential tumor imaging agents. nih.govnih.gov These studies highlight the importance of fluorinated amino acid analogues in developing novel radiopharmaceuticals. nih.gov However, there is no specific research available that documents the use or evaluation of this compound in radiochemistry applications.

Radiolabeling with Fluorine-18 for Positron Emission Tomography (PET)

There is currently no available scientific literature detailing the direct radiolabeling of this compound with Fluorine-18 for the purpose of Positron Emission Tomography.

Synthesis of Radiopharmaceuticals for Imaging

There is currently no available scientific literature describing the use of this compound in the synthesis of radiopharmaceuticals for imaging.

Future Directions and Unexplored Research Avenues

Exploration of Novel Synthetic Pathways and Biocatalysis

The synthesis of 2-Amino-4-fluoro-3-methylbenzoic acid and its analogues is an area ripe for innovation. While classical synthetic methods exist, future research will likely focus on the development of more efficient, selective, and sustainable synthetic routes. A particularly promising avenue is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations. numberanalytics.comresearchgate.net

Biocatalytic approaches offer several advantages over traditional chemical synthesis, including high stereo- and regioselectivity, milder reaction conditions, and a reduced environmental footprint. numberanalytics.com Enzymes such as fluorinases, which can catalyze the formation of carbon-fluorine bonds, could be engineered or discovered to directly synthesize fluorinated aromatic compounds like this compound. nih.govnumberanalytics.com Furthermore, transaminases and other enzymes could be employed for the selective introduction of the amino group. nih.gov The integration of biocatalysis with other modern synthetic technologies, such as continuous flow synthesis, could lead to highly efficient and scalable production processes. ispe.org

Potential Novel Synthetic ApproachKey AdvantagesRelevant Enzyme Classes
Biocatalytic Fluorination High selectivity, mild conditions, environmentally friendlyFluorinases
Enzymatic Amination High stereoselectivity, reduced byproductsTransaminases, Reductive Aminases
Chemoenzymatic Synthesis Combines the benefits of chemical and biological catalysisLipases, P450 Enzymes
Photoredox Catalysis Access to novel reactivity, mild reaction conditionsOrganic and transition-metal photocatalysts

Advanced Pharmacological Profiling and Target Identification

While the pharmacological potential of aminobenzoic acid derivatives is recognized, a comprehensive understanding of the biological activities of this compound is still in its nascent stages. nih.govmdpi.com Future research should focus on advanced pharmacological profiling to elucidate its mechanism of action and identify specific molecular targets. This can be achieved through a combination of in vitro and in vivo studies, coupled with modern computational approaches.

Techniques such as chemical proteomics and thermal shift assays can be employed to identify the protein binding partners of this compound and its derivatives within the cell. Furthermore, understanding how the unique combination of fluoro and methyl substituents on the aminobenzoic acid scaffold influences target binding and selectivity will be crucial. For instance, studies on other aminobenzoic acid derivatives have shown their ability to interact with critical biological targets such as the ribosome, highlighting the potential for this class of compounds to modulate fundamental cellular processes. acs.org

High-Throughput Screening Applications for New Biological Activities

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. wikipedia.orgbmglabtech.com In the context of this compound, HTS can be utilized to screen libraries of its derivatives against a wide array of biological targets to uncover novel therapeutic applications. bmglabtech.com

By creating a diverse library of compounds based on the this compound scaffold, researchers can perform HTS assays to identify "hits" for various diseases, including cancer, infectious diseases, and inflammatory disorders. bmglabtech.com The results from HTS campaigns can provide valuable starting points for lead optimization and the development of new drug candidates. bmglabtech.com Furthermore, HTS can be used to explore the potential of these compounds in modulating novel or underexplored biological pathways.

HTS Assay TypePotential Therapeutic AreaExample Targets
Enzyme Inhibition Assays Cancer, InflammationKinases, Proteases, Phosphatases
Receptor Binding Assays Neurological Disorders, Metabolic DiseasesG-protein coupled receptors (GPCRs), Ion Channels
Cell-based Phenotypic Screens Infectious Diseases, OncologyBacterial growth, Viral replication, Cancer cell proliferation
Antimicrobial Susceptibility Testing Infectious DiseasesMultidrug-resistant bacteria and fungi

Integration with Artificial Intelligence and Machine Learning in Drug Design

Development of Sustainable and Eco-Friendly Production Methods

The pharmaceutical and chemical industries are increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. blazingprojects.comreachemchemicals.com Future research on this compound should prioritize the development of green production methods that minimize waste, reduce energy consumption, and utilize renewable resources. ispe.orgdapinpharma.com

This includes the use of greener solvents, the development of catalytic reactions that replace stoichiometric reagents, and the implementation of circular economy principles. ispe.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be integrated into the synthetic design from the outset. rsc.orgacs.org For example, exploring synthetic routes that start from bio-based precursors could significantly improve the sustainability profile of this compound. acs.org

Investigation into Niche Applications in Emerging Technologies

Beyond its potential in pharmaceuticals, the unique properties of this compound, conferred by the fluorine atom, make it an interesting candidate for applications in emerging technologies. numberanalytics.comdatainsightsmarket.com Fluorinated organic compounds are known for their unique characteristics, such as high thermal stability, chemical resistance, and specific electronic properties. nih.govresearchgate.net

Future research could explore the use of this compound or its derivatives in materials science, for example, in the development of advanced polymers, liquid crystals, or organic electronics. researchgate.net Its properties might also be suitable for applications as a tracer in geological or environmental studies, similar to other fluorinated benzoic acids. researchgate.net The development of sustainable and biodegradable fluorinated compounds is an emerging trend that could open up new avenues for this molecule. datainsightsmarket.com

Emerging Technology AreaPotential Application of this compound DerivativesKey Properties
Materials Science Monomers for high-performance polymers, components of organic light-emitting diodes (OLEDs)Thermal stability, unique electronic properties
Electronics Dielectric materials, components in sensorsLow dielectric constant, chemical inertness
Environmental Science Tracers for hydrological studiesHigh detectability, low background concentration
Agrochemicals Development of novel pesticides or herbicidesEnhanced biological activity due to fluorine

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Feasible Synthetic Routes

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2-Amino-4-fluoro-3-methylbenzoic acid
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2-Amino-4-fluoro-3-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.